2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrrolo[1,2-b]pyrazole core, a methoxyphenyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-b]pyrazole ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolo[1,2-b]pyrazole intermediate.
Attachment of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through a condensation reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets are studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- Ethyl 2-chloro-5-(methoxymethyl)-4-methylbenzoate
- 4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole stands out due to its unique combination of structural elements
Properties
Molecular Formula |
C21H29BN2O4 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C21H29BN2O4/c1-20(2)21(3,4)28-22(27-20)19-17(23-24-12-6-7-18(19)24)14-26-13-15-8-10-16(25-5)11-9-15/h8-11H,6-7,12-14H2,1-5H3 |
InChI Key |
JGYBPMOKVZPCNP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2COCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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